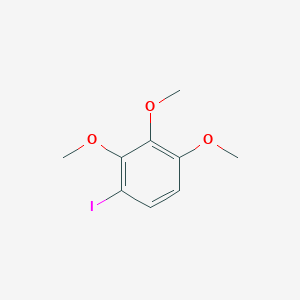

1-Iodo-2,3,4-trimethoxybenzene

Übersicht

Beschreibung

Etorphinhydrochlorid ist ein semisyntetisches Opioid, das für seine extrem hohe Wirksamkeit bekannt ist, etwa 1.000 bis 3.000 Mal so hoch wie die von Morphin . Es wurde erstmals 1960 aus Oripavin synthetisiert, einer Verbindung, die in bestimmten Mohnpflanzen vorkommt . Etorphinhydrochlorid wird hauptsächlich in der Veterinärmedizin eingesetzt, um große Tiere wie Elefanten und Nashörner zu immobilisieren .

Vorbereitungsmethoden

Etorphinhydrochlorid wird aus Thebain synthetisiert, einem Alkaloid, das im Schlafmohn vorkommt . Die Synthese umfasst mehrere Schritte, darunter die Umwandlung von Thebain zu Oripavin, gefolgt von weiteren chemischen Modifikationen, um Etorphin zu erzeugen . Die industrielle Produktion von Etorphinhydrochlorid erfordert aufgrund seiner hohen Wirksamkeit und seines Missbrauchspotenzials strenge Kontrollen .

Analyse Chemischer Reaktionen

Etorphinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen im Etorphinmolekül verändern, was möglicherweise seine pharmakologischen Eigenschaften beeinflusst.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Doppelbindungen in der Etorphinstruktur zu modifizieren.

Häufig verwendete Reagenzien bei diesen Reaktionen sind starke Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Etorphinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung der Bindung und Aktivität von Opioidrezeptoren verwendet.

Biologie: Forscher verwenden Etorphinhydrochlorid, um die Auswirkungen von Opioiden auf verschiedene biologische Systeme zu untersuchen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Analgetika und anderer Arzneimittel eingesetzt.

Wirkmechanismus

Etorphinhydrochlorid entfaltet seine Wirkung, indem es an Opioidrezeptoren im zentralen Nervensystem bindet. Es ist ein Agonist an Mu-, Delta- und Kappa-Opioidrezeptoren, die an der Schmerzmodulation und anderen physiologischen Prozessen beteiligt sind . Die Bindung von Etorphinhydrochlorid an diese Rezeptoren führt zu starken analgetischen Wirkungen sowie zu Sedierung und Immobilisierung .

Wirkmechanismus

Etorphine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It is an agonist at mu, delta, and kappa opioid receptors, which are involved in pain modulation and other physiological processes . The binding of etorphine hydrochloride to these receptors results in potent analgesic effects, as well as sedation and immobilization .

Vergleich Mit ähnlichen Verbindungen

Etorphinhydrochlorid ist aufgrund seiner extrem hohen Wirksamkeit im Vergleich zu anderen Opioiden einzigartig. Zu ähnlichen Verbindungen gehören:

Morphin: Ein natürlich vorkommendes Opioid mit deutlich geringerer Wirksamkeit.

Fentanyl: Ein synthetisches Opioid mit hoher Wirksamkeit, aber immer noch weniger wirksam als Etorphinhydrochlorid.

Carfentanil: Ein weiteres hochwirksames synthetisches Opioid, das in der Veterinärmedizin ähnlich eingesetzt wird.

Etorphinhydrochlorid zeichnet sich durch seinen raschen Wirkungseintritt und die Möglichkeit aus, seine Wirkung schnell mit einem Antagonisten wie Diprenorphin aufzuheben .

Biologische Aktivität

1-Iodo-2,3,4-trimethoxybenzene, a halogenated derivative of trimethoxybenzene, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to combretastatin analogs, which are known for their antitumor properties. This article delves into the synthesis, biological activities, and therapeutic potentials of this compound, supported by various studies and findings.

Synthesis

The synthesis of this compound typically involves halogenation reactions of trimethoxybenzene derivatives. The compound can be synthesized through electrophilic aromatic substitution methods or via coupling reactions with arylboronic acids in the presence of catalysts like palladium .

Biological Activity

The biological activity of this compound has been explored in several studies focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

-

Cell Line Studies :

- In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines including MDA-MB 231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and IMR-32 (neuroblastoma). The IC50 values for these cell lines ranged from approximately 8.39 µM to 23.94 µM .

- Comparatively, doxorubicin, a standard chemotherapy drug, demonstrated lower IC50 values (0.89 µM for MDA-MB 231 and 1.68 µM for HeLa), indicating that while this compound is less potent than doxorubicin, it still possesses noteworthy cytotoxicity against cancer cells .

- Mechanism of Action :

Other Biological Activities

-

Antitubulin Activity :

- Research indicates that modifications in the structure of trimethoxybenzene derivatives can significantly affect their antitubulin activity. For instance, compounds derived from this compound were tested against bovine brain tubulin and exhibited varying levels of activity depending on their substituents .

-

Leishmanicidal Activity :

- Some studies have also investigated the leishmanicidal properties of related compounds derived from iodo-trimethoxybenzenes against Leishmania braziliensis. While specific data on this compound was limited, related compounds showed promising results with IC50 values significantly lower than that of amphotericin B .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB 231 | 9.85–23.94 | |

| This compound | HeLa | 8.39–11.70 | |

| Doxorubicin | MDA-MB 231 | 0.89 | |

| Doxorubicin | HeLa | 1.68 | |

| Amphotericin B | Leishmania | 22 |

Case Studies

Several case studies highlight the potential applications of iodo-substituted trimethoxybenzenes in cancer therapy:

- Study on Antitumor Efficacy : A study evaluated the efficacy of various combretastatin analogs in inhibiting tumor growth in xenograft models. Results indicated that compounds similar to this compound showed reduced tumor sizes compared to controls .

- Mechanistic Insights : Another investigation focused on the interaction between these compounds and tubulin proteins using molecular docking studies. The binding affinities were comparable to known inhibitors like combretastatin A-4 .

Eigenschaften

IUPAC Name |

1-iodo-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXXRZXCIPZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948096 | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-37-8 | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC84517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.